molecular formula C9H15NO3 B5910180 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No.: B5910180
M. Wt: 185.22 g/mol
InChI Key: DTKDDIWZQYVBNB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C9H15NO3. It is a member of the oxazolidinone class of compounds, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes a cyclopropyl group and three methyl groups, contributing to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent quality and high yields .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxy or amino derivatives .

Scientific Research Applications

3-Cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits, thereby preventing the formation of essential proteins required for bacterial growth and survival. This mechanism is similar to that of other oxazolidinone antibiotics, which target the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    3,3’- (1,8-Octanediyl)bis (4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one):

Uniqueness

The presence of the cyclopropyl group in 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one imparts unique steric and electronic properties, making it distinct from other oxazolidinone derivatives.

Properties

IUPAC Name

3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-8(2)9(3,12)10(6-4-5-6)7(11)13-8/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKDDIWZQYVBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)C2CC2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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